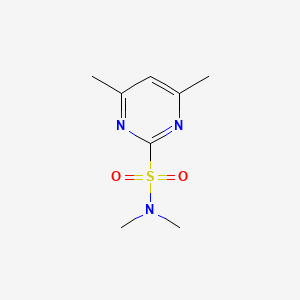
N,N,4,6-tetramethylpyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4,6-tetramethylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound features a pyrimidine ring substituted with four methyl groups and a sulfonamide functional group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,6-tetramethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method includes the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another approach involves the three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride (ZnCl₂) .
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow processes to enhance efficiency and yield. These processes often involve the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,4,6-tetramethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N,N,4,6-tetramethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,4,6-tetramethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle, thereby inhibiting bacterial growth . In anticancer research, it binds to human estrogen receptor alpha and CDK2/Cyclin proteins, potentially disrupting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide drug used in veterinary medicine.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur (VI) species used as precursors for polymers and drug candidates.
Uniqueness
N,N,4,6-tetramethylpyrimidine-2-sulfonamide stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N,N,4,6-tetramethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6-5-7(2)10-8(9-6)14(12,13)11(3)4/h5H,1-4H3 |
InChI Key |
YDNLUICHURKBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


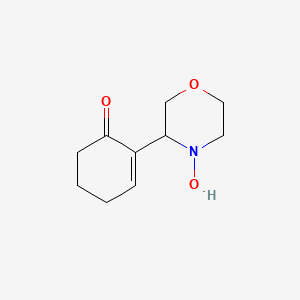
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
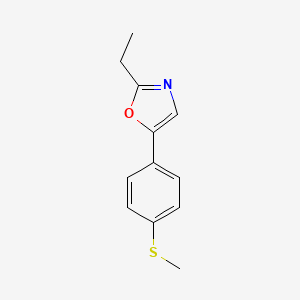
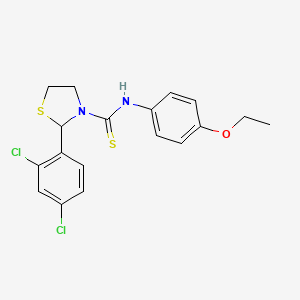
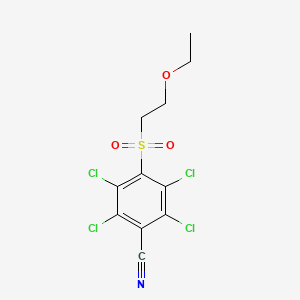
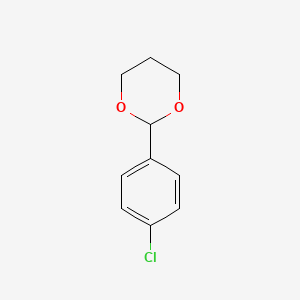
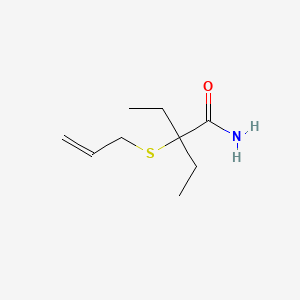
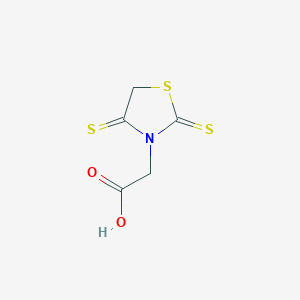
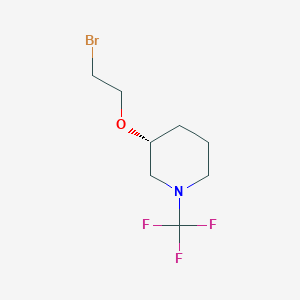
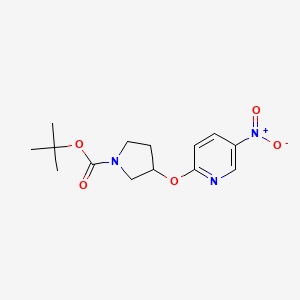
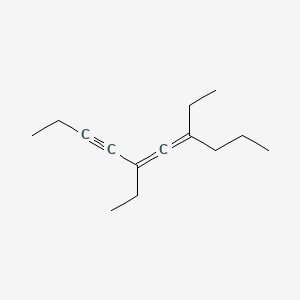
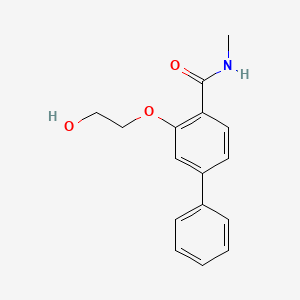
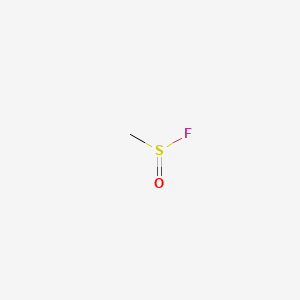
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
